molecular formula C20H16N2O4S B1679417 RN-18 CAS No. 431980-38-0

RN-18

Cat. No.: B1679417
CAS No.: 431980-38-0
M. Wt: 380.4 g/mol
InChI Key: JKNUDHUHXMELIJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

RN-18 plays a significant role in biochemical reactions, particularly in the context of HIV-1 infection. It interacts with the Vif protein, a key player in the HIV-1 life cycle . By inhibiting the action of Vif, this compound prevents the degradation of the APOBEC3G enzyme . This interaction is crucial as it allows APOBEC3G to exert its antiviral activity, thereby inhibiting the replication of HIV-1 .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected by HIV-1. It influences cell function by interfering with the action of the Vif protein . This interference impacts cell signaling pathways and gene expression, particularly those related to the immune response against HIV-1 . Furthermore, this compound affects cellular metabolism by preventing the degradation of APOBEC3G, thereby allowing this enzyme to inhibit the replication of HIV-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vif protein, thereby inhibiting the latter’s function . This inhibition prevents the Vif-mediated degradation of APOBEC3G . As a result, APOBEC3G can exert its antiviral activity, leading to the inhibition of HIV-1 replication .

Metabolic Pathways

Its interaction with the Vif protein suggests that it may play a role in the metabolic pathways related to the life cycle of HIV-1 .

Transport and Distribution

Given its role in inhibiting the Vif protein, it is likely that it is transported to sites where Vif and APOBEC3G interact .

Subcellular Localization

Considering its role in inhibiting the Vif protein, it is likely that it localizes to the same subcellular compartments where Vif and APOBEC3G interact .

Chemical Reactions Analysis

RN-18 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

RN-18 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of viral inhibition. In biology, it is used to investigate the role of the viral infectivity factor in the replication of the human immunodeficiency virus. In medicine, it is being explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections .

Comparison with Similar Compounds

RN-18 is unique compared to other similar compounds due to its specific inhibition of the viral infectivity factor. Similar compounds include RN-19, which also inhibits the viral infectivity factor but with different potency and specificity. This compound shows greater potency and specificity in inhibiting the viral infectivity factor compared to RN-19 .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNUDHUHXMELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361711
Record name 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431980-38-0
Record name 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodo-N-(2-methoxyphenyl)benzamide 3 (0.355 g, 1.0 mmol), Cu(I) iodide (20 mg, 0.1 mmol), K2CO3 (0.276 g, 2.0 mmol), and 4-nitrothiophenol (0.155 g, 1 mmol) were added to a 10 mL reaction vessel with Teflon-lined septum. The tube was evacuated and backfilled with dry N2 (3 cycles). Ethylene glycol (0.1 mL, 2.0 mmol) and 2-propanol (1 mL) were added by syringe at room temperature. The reaction vessel was heated in a microwave reactor (CEM, Explorer) at 80° C. and 150 W power for 30 min (2×). The reaction mixture was then allowed to reach room temperature. Ethyl acetate (approx. 10 mL) was added; the reaction mixture was filtered and concentrated. The crude product was purified by flash column chromatography on silica, eluting with 20% EtOAc in hexanes. This procedure provided 2-(4-nitrophenylthio)-N-(2-methoxyphenyl)benzamide 1 as pale yellow crystalline solid (0.24 g, 63%); 1H NMR (400 MHz, CDCl3) δ 8.40 (d, J=8.0 Hz, 1H), 8.39 (s, 1H, overlapping signal), 8.05 (ddd, J=9.2, 2.4, 1.6 Hz, 2H), 7.77 (dd, J=6.4, 2.4 Hz, 1H), 7.56-7.49 (m, 3H), 7.29-7.25 (m, 2H), 7.06 (ddd, J=9.2, 7.6, 1.6 Hz, 1H), 6.95 (dt, J=8.8, 0.8, 1.2 Hz, 1H), 6.85 (dd, J=8.0, 0.8 Hz, 1H), 3.78 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.44, 148.22, 146.87, 146.15, 140.63, 135.76, 131.66, 130.09, 129.87, 129.49, 128.79 (2C), 127.54, 124.54, 124.35 (2C), 121.37, 120.05, 110.19, 55.88; MS (ESI): m/z 402.99 (M+Na)+.
Quantity
0.355 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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